1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride
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Overview
Description
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is a chemical compound with the molecular formula C8H15NO2. It is known for its unique spirocyclic structure, which consists of a nitrogen atom and two oxygen atoms forming a spiro ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of azepan-2,5-dione with ethylene glycol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The nitrogen and oxygen atoms in the spiro ring can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane: The parent compound without the hydrochloride salt.
Dithia-2-aza-spiro[3.4]octane hydrochloride: A similar spirocyclic compound with sulfur atoms instead of oxygen.
Uniqueness
1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Properties
CAS No. |
947534-11-4 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,4-dioxa-9-azaspiro[4.6]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(3-5-9-4-1)10-6-7-11-8;/h9H,1-7H2;1H |
InChI Key |
YRXLJNBPUMHCOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)OCCO2.Cl |
Origin of Product |
United States |
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